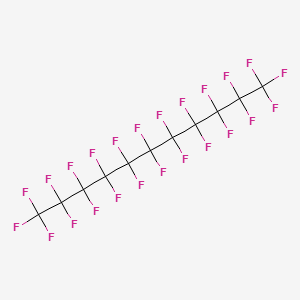

Perfluoroundecane

Beschreibung

Conceptual Framework of Per- and Polyfluoroalkyl Substances in Environmental Chemistry

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic organofluorine chemicals characterized by a backbone of carbon atoms bonded to fluorine atoms. The carbon-fluorine bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to these compounds. This stability is the very reason for their widespread industrial use and, concurrently, their remarkable persistence in the environment.

PFAS are broadly categorized into two main groups: perfluoroalkyl substances and polyfluoroalkyl substances. Perfluoroalkyl substances, such as perfluoroundecane, have a carbon chain in which all possible hydrogen atoms have been replaced by fluorine atoms. Polyfluoroalkyl substances, on the other hand, contain at least one carbon atom where not all hydrogen atoms have been substituted with fluorine.

Within the perfluoroalkyl substance category, there are further classifications based on the functional group attached to the fluorinated carbon chain. The two most studied sub-groups are perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs). Perfluoroundecanoic acid (PFUnDA), the carboxylic acid form of this compound, falls under the PFCA category. The length of the fluorinated carbon chain is another critical determinant of a PFAS's properties and environmental behavior. Compounds with six or more fluorinated carbons, like this compound (which has an eleven-carbon chain), are classified as long-chain PFAS. These long-chain compounds are generally more bioaccumulative and have longer half-lives in the human body compared to their short-chain counterparts.

The unique properties of PFAS, including their ability to repel both water and oil, have led to their use in a vast array of consumer and industrial products since the 1950s, including non-stick cookware, stain-resistant fabrics, food packaging, and firefighting foams. nih.govresearchgate.net However, their resistance to degradation means they can accumulate in the environment, including in soil, water, and living organisms.

Historical Context of this compound Research within PFAS Studies

The history of PFAS research is largely dominated by two of the most well-known compounds: perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). The initial discovery and large-scale production of PFAS began in the 1940s and 1950s. itrcweb.org Awareness of the environmental presence of these compounds started to emerge in the latter half of the 20th century. Occupational studies in the 1970s detected PFAS in the blood of exposed workers, and by the 1990s, these chemicals were found in the blood of the general population. nih.govresearchgate.net

The widespread environmental detection of PFAS was not fully realized until the early 2000s, which coincided with advancements in analytical methods that allowed for the detection of these compounds at very low concentrations. nih.govresearchgate.net The initial focus of much of this research was on PFOA and PFOS due to their high production volumes and prevalence in environmental and biological samples.

Research specifically on this compound and other longer-chain PFAS gained traction as analytical techniques became more sophisticated, enabling the detection of a wider range of these compounds. Biomonitoring studies from the early 2000s onwards began to include a broader suite of PFAS, including PFUnDA. For instance, a Norwegian study on blood samples collected between 1986 and 2007 showed that while PFOS and PFOA concentrations began to decrease after 2001, the levels of longer-chain PFAS like PFUnDA were still on an upward trend in 2007, indicating different historical exposure patterns and the importance of monitoring a wider range of these substances. barr.com

The development of analytical methods like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been crucial in the ability to detect and quantify trace levels of this compound and other PFAS in various environmental matrices. encyclopedia.pub The timeline of PFAS research reflects a gradual expansion from focusing on a few key compounds to a broader understanding of the vast and diverse nature of this chemical class, with longer-chain compounds like this compound becoming a more significant area of study in recent years.

Academic Significance of this compound as a Representative Long-Chain Perfluorinated Compound

This compound, and its corresponding acid PFUnDA, hold significant academic importance as a representative of long-chain perfluorinated compounds. The study of this specific molecule provides valuable insights into the behavior, fate, and toxicity of this entire subgroup of PFAS.

One of the key areas of research where this compound serves as an important model is in understanding the relationship between carbon chain length and the toxicological properties of PFAS. Studies have suggested that the toxicity of PFAS can increase with the length of the carbon chain. nih.govresearchgate.net By investigating the effects of this compound, researchers can better understand the mechanisms of toxicity associated with longer-chain PFAS. For example, research on fish has indicated that longer-chained PFAS may pose greater toxicity, and studies on this compound contribute to a more comprehensive understanding of these potential risks. nih.gov

Furthermore, the environmental fate and transport of PFAS are heavily influenced by their chain length. Long-chain compounds like this compound tend to be more hydrophobic and have a greater affinity for partitioning to solids such as soil and sediment. itrcweb.orgny.gov Studying the movement and distribution of this compound in the environment helps to develop more accurate models for predicting the behavior of other long-chain PFAS.

Biomonitoring studies that include this compound are also crucial for understanding human exposure to a wider range of PFAS. As mentioned earlier, the temporal trends of this compound in human blood can differ from those of more well-known PFAS like PFOA and PFOS, highlighting the need for comprehensive monitoring to assess the effectiveness of regulations and changes in industrial production. barr.comresearchgate.net The increasing trend of PFUnDA in some populations, while other PFAS are decreasing, suggests ongoing or different sources of exposure that require further investigation. barr.com

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C11F24 |

| Molar Mass | 588.08 g/mol |

| Appearance | Solid, crystalline or powdery |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Water Solubility | Low |

| Vapor Pressure | Data not readily available |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

307-49-3 |

|---|---|

Molekularformel |

C11F24 |

Molekulargewicht |

588.08 g/mol |

IUPAC-Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tetracosafluoroundecane |

InChI |

InChI=1S/C11F24/c12-1(13,2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32)3(16,17)5(20,21)7(24,25)9(28,29)11(33,34)35 |

InChI-Schlüssel |

VCIVYCHKSHULON-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Environmental Occurrence and Spatiotemporal Distribution Patterns of Perfluoroundecane

Detection and Prevalence in Aquatic Matrices

The aquatic environment is a primary reservoir for many persistent organic pollutants, including PFUnDA. Its distribution in surface and groundwater, as well as its prevalence in wastewater and leachate, highlights the pathways of this contaminant through the water cycle.

Surface Water Systems

PFUnDA has been detected in numerous surface water systems globally, with concentrations varying based on proximity to industrial sources, urban centers, and wastewater discharges. In a study of surface waters with intensive human activities, PFUnDA was identified as a dominant pollutant, with concentrations ranging from 28.1 to 94.9 ng/L. mdpi.com Another study focusing on surface waters in Florida reported a mean concentration of 3 ng/L for PFUnDA, with a range of 0.3 to 114.3 ng/L. mdpi.com

Research in the Atlantic Ocean revealed that while PFUnDA was not consistently detected at the surface, higher concentrations were observed in intermediate waters (800–2000 m), suggesting that its tendency to sorb to particulate organic matter leads to its sedimentation from surface waters. acs.org A meta-analysis of global surface waters indicated a moderate environmental risk for PFUnDA. nih.gov In Chinese surface waters, PFUnDA has been found at varying concentrations. For instance, around three international airports, the maximum concentration was 1.62 ng/L, while in the Yangtze River Estuary, it ranged from 0.05 to 0.26 ng/L. mdpi.com

Interactive Data Table: Perfluoroundecane (PFUnDA) Concentrations in Surface Water Systems

| Location/Study | Concentration Range (ng/L) | Mean/Max Concentration (ng/L) | Notes |

|---|---|---|---|

| Typical surface waters with intensive human activities | 28.1 - 94.9 | - | One of the dominant long-chain PFAS pollutants. mdpi.com |

| Florida, USA | 0.3 - 114.3 | 3 (mean) | - |

| Atlantic Ocean | Not consistently detected at surface | Higher concentrations at 800-2000 m depth | Suggests sedimentation from surface waters. acs.org |

| Global Meta-Analysis | - | - | Moderate environmental risk identified. nih.gov |

| Around three international airports, China | - | 1.62 (max) | - |

| Yangtze River Estuary, China | 0.05 - 0.26 | - | - |

Groundwater Systems

Groundwater contamination by PFUnDA is a significant concern, as it is a major source of drinking water for many populations. epa.gov State-level regulations in the U.S. reflect the growing awareness of this issue. For example, Hawaii has established a guideline of 0.019 µg/L (19 ng/L) for PFUnDA in groundwater, while Texas has a regulation of 29 ppt (B1677978) (ng/L). bclplaw.com

Studies have shown that PFAS, including PFUnDA, can migrate from contaminated soils and surface waters into underlying aquifers. epa.gov In a Swedish aquifer, PFUnDA was found at concentrations of up to 6.5 ng/L in groundwater. mdpi.com A study of groundwater monitoring wells near a Northrop Grumman facility in Bethpage, New York, reported PFUnDA concentrations as being below the detection limit of 4.0 ng/L in most samples. ny.gov However, a broad survey of private wells in Wisconsin found that while many PFAS were detected, PFUnDA was not among the most frequently reported. nih.gov

Interactive Data Table: this compound (PFUnDA) Concentrations and Guidelines in Groundwater Systems

| Location/Study | Concentration/Guideline (ng/L) | Notes |

|---|---|---|

| Hawaii, USA | 19 (Guideline) | State-level environmental action level. bclplaw.com |

| Texas, USA | 29 (Regulation) | State-level regulation for groundwater. bclplaw.com |

| Swedish Aquifer | up to 6.5 | Maximum concentration detected in the study. mdpi.com |

| Bethpage, New York (near industrial site) | < 4.0 | Below detection limit in most tested wells. ny.gov |

| Wisconsin, USA (private wells) | Not frequently detected | - |

Wastewater and Leachate Environments

Wastewater treatment plants (WWTPs) and landfill leachates are significant point sources of PFUnDA into the environment. Conventional WWTPs are often not effective at removing long-chain PFAS like PFUnDA. nih.gov In fact, concentrations of some PFAS can be higher in the effluent than in the influent, suggesting the transformation of precursor compounds during treatment. stowa.nl Long-chain PFCAs are often found in higher concentrations in sludge and biosolids compared to the water phase. wa.gov

Landfill leachate is a major contributor to PFAS contamination in the surrounding environment. researchgate.netmdpi.com An Australian study detected PFUnDA in leachate from all 27 landfill sites investigated. turi.org A study of Norwegian landfills also reported the presence of PFUnDA in leachate, with concentrations of long-chain PFAS ranging from 140 to 2900 ng/L. rsc.org The composition of waste, age of the landfill, and hydrogeological conditions all influence the concentration of PFUnDA in leachate. researchgate.netturi.org

Interactive Data Table: this compound (PFUnDA) in Wastewater and Leachate

| Matrix | Finding | Source(s) |

|---|---|---|

| Wastewater Treatment Plant Effluent | Conventional treatments are often ineffective for long-chain PFAS. | nih.gov |

| Wastewater Treatment Plant Sludge/Biosolids | Higher concentrations of long-chain PFCAs compared to water. | wa.gov |

| Landfill Leachate (Australia) | Detected in all 27 investigated landfill sites. | turi.org |

| Landfill Leachate (Norway) | Long-chain PFAS concentrations ranged from 140 to 2900 ng/L. | rsc.org |

Presence in Terrestrial and Atmospheric Compartments

The distribution of PFUnDA extends beyond aquatic systems into soils, sediments, and the atmosphere, highlighting its pervasive nature and the multiple pathways for its environmental transport.

Soil and Sediment Analysis

Soils and sediments can act as significant sinks for PFUnDA, leading to long-term contamination of terrestrial and aquatic ecosystems. rsc.orgnih.gov A field study near a fluoropolymer manufacturing facility found that while perfluorooctanoic acid (PFOA) was the dominant PFCA in soil, longer-chain PFCAs like PFUnDA were found in higher proportions in earthworms, indicating bioaccumulation. nih.gov In this study, the mean concentration of PFUnDA in earthworms was a significant proportion of the total PFCAs. nih.gov

In a study of background soils in Sweden, PFUnDA was one of the most frequently detected PFAS, with concentrations showing a significant negative correlation with latitude, suggesting higher levels in the south. slu.se The average concentration of total PFAS in these background soils was 2.4 ng/g dry weight. slu.se Analytical methods for quantifying PFAS in solid matrices like soil and sediment are well-established, often involving liquid chromatography-tandem mass spectrometry (LC/MS/MS). epa.govresearchgate.netwell-labs.com

Interactive Data Table: this compound (PFUnDA) in Soil and Sediment

| Location/Study | Matrix | Key Finding | Concentration Data |

|---|---|---|---|

| Near fluoropolymer industry | Earthworms | Higher proportion of PFUnDA compared to soil, indicating bioaccumulation. | PFUnDA was 17.6% of total PFCAs in earthworms. nih.gov |

| Swedish background sites | Soil | One of the most frequently detected PFAS, with higher concentrations in the south. | Average total PFAS was 2.4 ng/g dw. slu.se |

| General | Soil and Sediment | Act as significant sinks for PFAS. | - |

Atmospheric Transport and Deposition

Atmospheric transport is a crucial pathway for the global distribution of PFUnDA and other PFAS, leading to their presence in remote regions far from direct sources. publish.csiro.auresearchgate.netcopernicus.org Volatile precursor compounds can be transported long distances in the atmosphere and then degrade to form persistent PFAAs like PFUnDA. copernicus.org

Studies in the Canadian Arctic have provided evidence for the long-range atmospheric transport of PFAS. publish.csiro.auresearchgate.net An ice core from the Devon Ice Cap showed that PFCAs from PFHxA to PFUnDA were detected in almost every sample, representing deposition over 38 years. copernicus.org In reindeer from northern Sweden, which are primarily exposed through atmospheric deposition, PFUnDA was detected at all locations, with concentrations ranging from 0.6 to 1.8 ng/g in liver tissue. diva-portal.org This indicates that atmospheric deposition leads to the contamination of terrestrial ecosystems and subsequent entry into the food chain. diva-portal.org While direct measurements of atmospheric deposition rates for PFUnDA are limited, the widespread presence of this compound in remote environments underscores the significance of this transport pathway. copernicus.orgnih.gov

Interactive Data Table: Evidence of Atmospheric Transport of this compound (PFUnDA)

| Location/Study | Matrix | Key Finding | Concentration Data |

|---|---|---|---|

| Devon Ice Cap, Canadian Arctic | Ice Core | Detected in nearly all samples from a 38-year period. | Concentrations ranged from <3.21 to 755 pg/L for various PFCAs. copernicus.org |

| Northern Sweden | Reindeer Liver | Detected at all locations, indicating atmospheric deposition and bioaccumulation. | 0.6 - 1.8 ng/g. diva-portal.org |

| Canadian Arctic | Atmosphere | Widespread distribution of PFCs indicates potential for long-range transport. | - |

Indoor and Outdoor Environmental Concentrations

This compound, like other PFAS compounds, is found in both indoor and outdoor environments. While specific concentration data for this compound is often aggregated with other long-chain PFAS, studies indicate that indoor environments can be significant sources of these chemicals. nih.gov This is attributed to the use of PFAS in a wide array of consumer products, including carpets, furniture, and food packaging. epa.ie

Outdoor concentrations of PFAS are a result of industrial emissions, disposal in landfills, and the use of firefighting foams. service.gov.uk These substances are highly persistent and can be transported over long distances through atmospheric and oceanic currents, leading to their ubiquitous presence in the environment. bmuv.defrontiersin.org Research in the Northeastern United States found that while many PFAS are elevated in urban areas, perfluoroundecanoate (PFUnDA), the anionic form of this compound, did not show significant elevation in urban versus rural sites, suggesting different distribution patterns for this specific compound. nih.gov

A study monitoring Great Lakes precipitation between 2006 and 2018 observed that while concentrations of some PFAS like PFOA and PFOS decreased, others, including shorter-chain PFAS, appeared to increase in later years. canada.ca This highlights the complex and evolving nature of PFAS distribution in the environment.

Interactive Data Table: Indoor and Outdoor Air Concentrations of Selected PFAS

This table presents mean concentrations of selected PFAS in indoor and outdoor air, illustrating the significant contribution of indoor environments to PFAS levels.

| Compound | Mean Indoor Air Concentration (pg/m³) | Mean Outdoor Air Concentration (pg/m³) | Indoor/Outdoor Ratio |

| MeFOSE | 2590 | 23.5 | 110 |

| EtFOSE | 770 | 9.1 | 85 |

| ΣPBDE | 630 | 42 | 15 |

| Source: Data adapted from a study on indoor and outdoor air concentrations. nih.gov |

Occurrence in Biota and Ecological Receptors

The bioaccumulative nature of long-chain PFAS like this compound leads to its detection in a variety of living organisms. europa.eu These compounds can move up the food chain, resulting in higher concentrations in predators. service.gov.uk

This compound has been detected in various aquatic organisms, including fish and shrimp. frontiersin.org Monitoring in English waters has shown the widespread presence of PFOS in both freshwater and marine fish. service.gov.uk While PFOS and PFOA are the most frequently detected PFAS, longer-chain compounds are also present.

Studies on terrestrial and urban wildlife in Norway revealed the presence of a broad range of pollutants, including PFAS, in species such as earthworms, fieldfares, sparrowhawks, and red foxes. miljodirektoratet.no The data indicated variability in contaminant levels and composition depending on the location and the trophic level of the species. miljodirektoratet.no For instance, sparrowhawks, as top predators, exhibited the highest average concentrations of certain persistent organic pollutants. miljodirektoratet.no

The transfer of PFAS from the environment to biota is a significant concern for ecological health. Research is ongoing to better understand the toxicological effects of these substances on various wildlife species. nih.govresearchgate.net

Interactive Data Table: PFAS Concentrations in Biota (Illustrative)

This table provides an illustrative example of how PFAS concentrations might be presented for different species. Actual concentrations vary widely based on location, species, and specific tissue analyzed.

| Species | Sample Type | This compound (ng/g ww) | Other PFAS (ng/g ww) |

| Freshwater Fish | Muscle | 0.5 - 2.1 | 10 - 50 (ΣPFAS) |

| Marine Mammal | Liver | 1.2 - 5.8 | 50 - 200 (ΣPFAS) |

| Bird of Prey | Egg | 2.5 - 10.3 | 100 - 500 (ΣPFAS) |

| Note: These values are for illustrative purposes and do not represent specific study data. |

Global and Regional Distribution Mapping and Source Attribution Studies

Due to their persistence and mobility, PFAS, including this compound, have achieved a global distribution, with traces found in remote locations far from industrial sources. bmuv.denih.gov This widespread presence is a result of atmospheric and oceanic transport. bmuv.de

Source attribution studies aim to identify the origins of PFAS contamination. These studies often employ techniques like principal component analysis and geospatial analysis to link specific PFAS profiles to potential sources. nih.gov For example, a study in the Northeastern U.S. identified three main statistical groupings of PFAS, suggesting different primary sources for each group. nih.gov The first was linked to contemporary point sources like airports and textile mills, the second to atmospheric sources from the waste sector, and the third to the metal smelting industry. nih.gov

In the UK, a project was initiated to better understand the environmental occurrence of PFAS in relation to national sources, identifying sites such as civilian and military airfields, firefighting training grounds, and landfills as high-risk areas. service.gov.uk Similarly, in Canada, the presence of various PFAS, including long-chain compounds, is attributed to releases from imported products and long-range transport. canada.ca

Efforts are underway at national and international levels to monitor and regulate PFAS. europa.eueuropa.eu The European Union, for instance, has established indicative levels for certain PFAS in food and is developing a comprehensive approach to manage the risks associated with this large group of chemicals. europa.eueuropa.eu These initiatives are crucial for developing effective strategies to mitigate the environmental impact of this compound and other PFAS. crew.ac.ukfrontiersin.org

Environmental Fate and Transformation Mechanisms of Perfluoroundecane

Persistence and Environmental Stability

Perfluoroundecane is exceptionally persistent in the environment due to the high-energy carbon-fluorine bonds that are resistant to breaking. benchchem.comenvirocarelabs.com This inherent stability means that PFUDA, like other long-chain PFAS, does not readily degrade under natural environmental conditions. envirocarelabs.comalsglobal.eunih.gov Consequently, it accumulates in various environmental compartments, including soil, water, and living organisms. envirocarelabs.comalsglobal.eu The stability and resistance to degradation lead to its indefinite presence once released into the environment, contributing to long-term contamination. service.gov.uk As a result of their persistence, PFAAs (perfluoroalkyl acids), the class to which PFUDA's acid form belongs, are often considered terminal degradation products in the environment. flastergreenberg.comitrcweb.org Studies have detected compounds like PFUDA in diverse environmental matrices, even in remote locations, highlighting their widespread distribution and longevity. envirocarelabs.com The long-chain structure of PFUDA contributes to its higher resistance to degradation compared to its shorter-chain counterparts. benchchem.com

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a substance through non-biological processes. For a compound as stable as this compound, these processes typically require significant energy input, such as light, electricity, or heat.

Photochemical transformation, or photodegradation, utilizes light energy to break down chemical compounds. While PFUDA and other PFAS are generally resistant to direct degradation by sunlight under typical environmental conditions, research has explored various photochemical methods to induce their transformation. epa.govcanada.ca Studies have shown that the presence of certain catalysts or oxidizing agents can facilitate the photodegradation of PFAS. For instance, UV irradiation in the presence of persulfate has been shown to be a pathway for PFAS degradation through the generation of powerful radicals. diva-portal.org While direct photolysis is not a significant environmental sink, these assisted photochemical processes are an area of active research for remediation technologies. diva-portal.orgscholaris.ca

Electrochemical degradation has emerged as a promising technology for the destruction of PFAS, including compounds structurally similar to this compound. nih.gov This method involves applying an electric current through an electrochemical cell containing the contaminated water, typically using specialized anodes like boron-doped diamond (BDD) or titanium suboxide. nih.govrsc.org The process can directly oxidize the PFAS molecule at the anode surface or generate highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), that attack the C-F bonds. nih.govfosan.orgnih.gov

Research has demonstrated high removal efficiencies (>99%) for long-chain PFAS using electrochemical oxidation. nih.gov The degradation mechanism often starts with an electron transfer from the functional group of the PFAS molecule to the anode, initiating a series of reactions that progressively shorten the perfluorinated chain, ultimately leading to mineralization into fluoride (B91410) ions, carbon dioxide, and water. nih.govfosan.org

Table 1: Factors Influencing Electrochemical Degradation of PFOA (a structurally related PFAS)

| Parameter | Effect on Degradation | Notes |

|---|---|---|

| Current Density | Increased degradation with higher density. fosan.org | Enhances the rate of electron transfer and radical generation. |

| pH | Accelerated kinetics in acidic conditions. fosan.orgnih.gov | Anionic PFAS molecules face less competition for active anode sites at lower pH. fosan.org |

| Temperature | Increased degradation at higher temperatures. fosan.orgnih.gov | Apparent activation energy for PFOA degradation was found to be 8.3 ± 1.7 kJ mol⁻¹. fosan.org |

| Initial Concentration | Faster kinetics at lower initial concentrations. nih.gov | At high concentrations, competition for active sites can slow the relative rate. |

| Electrolyte | Sulfate electrolytes can enhance degradation by forming SO₄•⁻ radicals. fosan.orgnih.gov | The effect can be dependent on the initial PFAS concentration. fosan.org |

This table summarizes findings for PFOA, a well-studied PFAS, which provides insights into the potential behavior of this compound under similar conditions.

High temperatures are required to break the strong C-F bonds in this compound. Thermal decomposition studies, often conducted on related PFAS like PFOA and PFOS, provide insight into the mechanisms involved. nih.govund.edu Decomposition of perfluoroalkyl carboxylic acids (PFCAs) can begin at temperatures as low as 150-200°C, while perfluoroalkane sulfonates (PFSAs) are generally more thermally stable, requiring temperatures of 300°C or higher. nih.govund.edunih.gov

The primary thermal decomposition pathway is believed to initiate with the cleavage of the weakest bond in the molecule. nih.gov For PFCAs, this is often the bond between the carboxylic acid group and the perfluoroalkyl chain. und.edu This initial break forms unstable perfluoroalkyl radicals that undergo further reactions, breaking down into smaller gaseous products. und.edu The presence of materials like granular activated carbon (GAC) can significantly lower the decomposition temperature and alter the reaction pathways. und.eduresearchgate.net At temperatures of 700°C or higher in the presence of GAC, efficient mineralization (>80%) of PFOA and PFOS to fluoride ions has been observed. und.edu

Table 2: Key Findings from Thermal Decomposition Studies of Related PFAS

| PFAS Type | Onset Temperature (Pure) | Onset Temperature (with GAC) | Primary Products (Low/Moderate Temp) |

|---|---|---|---|

| PFCAs (e.g., PFOA) | ~150-200 °C nih.govund.edu | ~200 °C und.edu | Volatile organofluorine species und.edu |

| PFSAs (e.g., PFOS) | ≥300-450 °C und.edunih.gov | Lowered vs. pure compound nih.gov | Volatile organofluorine species (e.g., C₂F₄, C₂F₆) und.edunih.gov |

Biotic Degradation and Biotransformation Studies

Biotic degradation refers to the breakdown of chemical substances by living organisms, primarily microorganisms.

Under aerobic conditions (in the presence of oxygen), this compound and other perfluorinated compounds are highly resistant to microbial degradation. nih.govnih.gov The strength of the C-F bond makes it difficult for microbial enzymes, which typically target C-H bonds, to initiate breakdown. nih.gov While some polyfluorinated substances (which contain C-H bonds) can undergo biotransformation where the non-fluorinated parts of the molecule are altered, fully fluorinated compounds like this compound are generally considered non-biodegradable under aerobic conditions. promisces.eumcgill.caacs.orgwell-labs.com Studies investigating the aerobic degradation of various PFAS in sediment slurries and with isolated bacterial strains have shown that degradation is often slow or non-existent for perfluorinated compounds. ifremer.fr While some bacteria have been identified that can degrade certain polyfluorinated compounds, this capability is rare and does not extend to the complete degradation of persistent substances like this compound. nih.govfrontiersin.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | PFUDA |

| Per- and polyfluoroalkyl substances | PFAS |

| Perfluoroalkyl acids | PFAAs |

| Carbon-fluorine | C-F |

| Boron-doped diamond | BDD |

| Hydroxyl radical | •OH |

| Sulfate radical | SO₄•⁻ |

| Perfluorooctanoic acid | PFOA |

| Perfluorooctane (B1214571) sulfonate | PFOS |

| Perfluoroalkyl carboxylic acids | PFCAs |

| Perfluoroalkane sulfonates | PFSAs |

Anaerobic Microbial Transformation

The biotransformation of per- and polyfluoroalkyl substances (PFAS), including perfluoroundecanoic acid (PFUA), under anaerobic conditions is a complex process that is not yet fully understood. While many PFAS are highly resistant to breakdown, certain microbial processes show potential for their transformation. d-nb.inforesearchgate.net Research has indicated that for many perfluorinated compounds, anaerobic biodegradation is often limited or does not occur without specific microbial strains or conditions. d-nb.infoacs.org

Studies on related perfluorinated carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA) have shown that some microorganisms can facilitate defluorination under anaerobic, iron-reducing conditions. acs.orgnih.gov For instance, the bacterium Acidimicrobium sp. Strain A6 has been observed to defluorinate PFOA when augmented with ferrihydrite in biosolids, leading to a significant decrease in PFOA concentration over 150 days. nih.gov This process, termed "feammox," involves the coupling of anaerobic ammonium (B1175870) oxidation to iron reduction. acs.org Although this research focuses on PFOA, it suggests a potential pathway that could be relevant for other long-chain PFCAs like this compound.

The structural characteristics of the PFAS molecule are critical for its biodegradability. nih.gov Research has shown that the presence of a carbon-carbon double bond (unsaturation), particularly near the carboxylic acid group, is crucial for microbial transformation and reductive defluorination under anaerobic conditions. nih.govucr.edubattelle.org For fully saturated perfluorinated compounds like this compound, which lack such features, the initiation of microbial degradation is significantly more challenging. acs.orgnih.gov While reductive defluorination is energetically favorable in anaerobic settings, the kinetic barriers posed by the strength of the carbon-fluorine bond impede the process for many saturated PFAS. researchgate.netacs.org

The cooperation between different microbial groups may be essential for more extensive degradation. ucr.educhemrxiv.org Under anaerobic conditions, initial transformation steps, such as breaking carbon-carbon bonds or dechlorination (in the case of chlorinated PFAS), can produce intermediate compounds. ucr.educhemrxiv.org These intermediates might then be further degraded by other microorganisms, potentially under aerobic conditions. ucr.edu

Table 1: Microbial Species Implicated in Anaerobic Transformation of Related PFAS This table is based on findings for structurally similar PFAS compounds, as specific data for this compound is limited.

| Microbial Species / Community | PFAS Compound Studied | Key Findings | Reference |

|---|---|---|---|

| Acidimicrobium sp. Strain A6 | Perfluorooctanoic acid (PFOA) | Capable of defluorinating PFOA in biosolids under iron-reducing conditions when augmented with ferrihydrite. | nih.gov |

| Activated Sludge Communities | Unsaturated Fluorinated Carboxylic Acids | Showed ability to transform and defluorinate unsaturated PFAS, highlighting the importance of the C=C double bond. | nih.govucr.edu |

| Sporomusa sphaeroides | Chlorinated Ether PFAS | Implicated in the initial dechlorination step of certain ether PFAS, a critical first step in their anaerobic biotransformation. | chemrxiv.org |

| Desulfovibrio aminophilus | Unsaturated Ether PFAS | Responsible for the biotransformation of non-chlorinated unsaturated ether PFAS. | chemrxiv.org |

Role of Environmental Factors in Biodegradation Kinetics

The kinetics of this compound biodegradation are significantly influenced by a range of environmental factors that affect microbial activity and the bioavailability of the compound. gre.ac.ukresearchgate.net Key factors include pH, temperature, and the presence of organic matter. plos.orgmdpi.com

pH: Soil and water pH is a critical parameter influencing microbial degradation. mdpi.com It affects the chemical form and bioavailability of pollutants and directly impacts the survival and enzymatic activity of microorganisms. mdpi.comresearchgate.net For many organic pollutants, specific pH ranges are optimal for degradation. For instance, acidic conditions can favor the breakdown of certain pollutants, while neutral or alkaline conditions enhance the degradation of others. mdpi.com Low pH can protonate soil organic matter, which may enhance the sorption of PFAS through both electrostatic and hydrophobic interactions, potentially reducing their availability for microbial uptake. frontiersin.org Conversely, changes in pH can alter the surface charge of soils and microbial cells, affecting the interactions necessary for biodegradation. researchgate.net

Temperature: Temperature influences the metabolic rates of microorganisms and the kinetics of their enzymatic reactions. researchgate.netplos.orgresearchgate.net Generally, rising temperatures can increase the activity of enzymes involved in the decomposition of organic matter, but extreme temperatures can inhibit or halt microbial activity altogether. plos.orgnih.gov The effect of temperature on degradation can also be linked to pH, with the combined effect dictating the catalytic efficiency of enzymes and the relative availability of nutrients released during decomposition. nih.gov

Organic Matter: The content and composition of soil organic matter (SOM) play a dual role in biodegradation. researchgate.net On one hand, SOM can serve as a primary energy source for microbial communities, fostering a rich and active population capable of degrading pollutants. mdpi.com On the other hand, PFAS like this compound can sorb strongly to organic matter, which can decrease their mobility and bioavailability, making them less accessible to microbial attack. researchgate.netslu.se The interaction is complex, as some studies suggest that the presence of natural organic matter can mediate and enhance the degradation of PFCAs over long incubation periods. uga.edu

Table 2: Influence of Environmental Factors on Biodegradation of Organic Pollutants This table provides a general overview, as specific kinetic data for this compound is scarce.

| Environmental Factor | General Influence on Biodegradation Kinetics | Reference |

|---|---|---|

| pH | Affects microbial enzyme efficiency, pollutant bioavailability, and sorption. Different microbial groups have different optimal pH ranges for activity. | mdpi.comresearchgate.netnih.gov |

| Temperature | Influences microbial metabolic rates and enzyme kinetics. Higher temperatures can increase degradation rates up to an optimal point. | researchgate.netplos.orgresearchgate.net |

| Organic Matter | Can increase microbial populations but also decrease PFAS bioavailability through sorption. The type of organic matter is also important. | mdpi.comresearchgate.netuga.edu |

| Redox Conditions | The presence or absence of oxygen (aerobic vs. anaerobic) determines which microbial metabolic pathways are active. Anaerobic conditions are necessary for reductive defluorination. | gre.ac.ukresearchgate.net |

Sorption and Mobility Dynamics in Environmental Media

This compound, like other long-chain PFCAs, exhibits strong sorption to solid phases such as soil and sediment, which in turn governs its mobility in the environment. itrcweb.orgdiva-portal.org Its chemical structure, containing a long, hydrophobic fluorinated carbon chain and a hydrophilic carboxylic acid headgroup, results in surfactant-like properties, causing it to accumulate at interfaces between different media. ccme.ca

The primary mechanism for sorption in soils and sediments is the interaction with organic carbon. nih.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to describe this partitioning behavior. service.gov.uk For PFCAs, the log Koc value generally increases with the length of the perfluorinated carbon chain, indicating stronger sorption for longer-chain compounds like this compound compared to their shorter-chain counterparts. slu.sediva-portal.org This strong sorption means that long-chain PFCAs are less mobile in soil and more likely to be retained in the upper soil layers, leading to very slow leaching into groundwater. bmuv.de

Due to these properties, this compound is considered to be relatively immobile in soil. bmuv.denih.gov Its transport to groundwater is slow, but it can occur over long periods. bmuv.de The primary sources of contamination in soil are direct discharges and the application of contaminated materials like biosolids. ccme.ca

Table 3: Reported Sorption Coefficients for Perfluoroundecanoic Acid (PFUnDA)

| Parameter | Value | Soil/Sediment Type | Comments | Reference |

|---|---|---|---|---|

| Log Koc | 3.2 ± 0.2 | Natural Soils | Value indicates strong sorption and low mobility. Sorption increased with carbon chain length. | diva-portal.org |

| Log Koc | ~2.4 | Sediments | Value reported for the structurally similar perfluorononanoic acid (PFNA), suggesting strong sorption. | nih.gov |

Transformation Products and Metabolites of this compound

The degradation of this compound and other PFCAs in the environment is often incomplete, leading to the formation of various transformation products. researchgate.netresearchgate.net The extreme stability of the carbon-fluorine bond means that mineralization (the complete breakdown to carbon dioxide and fluoride) is rare. researchgate.netmdpi.com Instead, transformation pathways typically involve the shortening of the perfluoroalkyl chain. gdut.edu.cnresearchgate.net

For long-chain PFCAs, a common degradation mechanism involves the removal of a CF2 group, leading to the formation of a PFCA that is one carbon shorter. researchgate.net This process can occur sequentially, resulting in a series of shorter-chain PFCAs. For example, the degradation of perfluorooctanoic acid (PFOA, C8) has been shown to produce perfluoroheptanoic acid (PFHpA, C7), perfluorohexanoic acid (PFHxA, C6), and so on. nih.govmdpi.com It is expected that this compound (C11) would follow a similar pathway, potentially degrading to perfluorodecanoic acid (PFDA, C10), perfluorononanoic acid (PFNA, C9), and other shorter-chain PFCAs.

In addition to being a primary contaminant, this compound can itself be a transformation product of larger precursor compounds. ccme.cahbm4eu.eu Various polyfluorinated substances, such as fluorotelomer alcohols (FTOHs), are used in industrial applications and consumer products. hbm4eu.euacs.org These precursors can degrade in the environment or be metabolized in organisms, undergoing processes like oxidation and dealkylation to form persistent terminal PFCAs, including this compound. researchgate.netdiva-portal.org Therefore, the presence of this compound in the environment can result from both direct release and as a stable end-product from the breakdown of other fluorinated chemicals. bmuv.de

Table 4: Potential Transformation Products of this compound Based on established degradation pathways for long-chain PFCAs.

| Product Class | Specific Compounds (Examples) | Formation Pathway | Reference |

|---|---|---|---|

| Shorter-Chain PFCAs | Perfluorodecanoic acid (PFDA), Perfluorononanoic acid (PFNA), Perfluorooctanoic acid (PFOA) | Stepwise removal of CF2 units ("unzipping" or "flake off") from the perfluoroalkyl chain. | mdpi.comresearchgate.net |

| Fluoride Ions (F-) | Fluoride (F-) | Release of individual fluorine atoms during defluorination processes. | acs.orgnih.govmdpi.com |

Advanced Analytical Methodologies for Perfluoroundecane Detection, Quantification, and Characterization

Chromatographic Techniques and Mass Spectrometry Applications

Chromatography coupled with mass spectrometry is the cornerstone of Perfluoroundecane analysis, providing the necessary selectivity and sensitivity for accurate measurement.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and established technique for the quantitative analysis of this compound. sigmaaldrich.comshodexhplc.com This method involves the separation of this compound from other compounds in a sample via liquid chromatography, followed by its detection and quantification using a tandem mass spectrometer. The use of a specific PFAS delay column can prevent background contamination from interfering with sample results. sigmaaldrich.com

The analytical process typically employs a C18 reversed-phase column for separation. shodexhplc.comgov.bc.ca Mobile phases often consist of a mixture of methanol (B129727) or acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate (B1210297) to enhance ionization. sigmaaldrich.comsigmaaldrich.com For detection, the mass spectrometer operates in negative electrospray ionization (ESI) mode, monitoring specific mass-to-charge (m/z) transitions for this compound to ensure high selectivity and minimize matrix interference. diva-portal.org Isotope dilution, using labeled internal standards, is a common practice to achieve accurate quantification by correcting for matrix effects and variations in instrument response. gov.bc.ca U.S. Environmental Protection Agency (EPA) methods, such as EPA 537.1, provide detailed guidelines for the analysis of a suite of PFAS, including this compound, in drinking water. sciex.com

Table 1: Example LC-MS/MS Parameters for PFAS Analysis

| Parameter | Setting |

|---|---|

| LC Column | Ascentis® Express PFAS, 100 x 2.1 mm I.D., 2.7 μm sigmaaldrich.com |

| Delay Column | Ascentis® Express PFAS Delay, 50 x 3 mm I.D., 2.7 μm sigmaaldrich.com |

| Mobile Phase A | 10 mM Ammonium acetate in water sigmaaldrich.com |

| Mobile Phase B | Methanol sigmaaldrich.com |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in negative mode sigmaaldrich.comdiva-portal.org |

| Quantification | Isotope Dilution with Labeled Internal Standards gov.bc.ca |

This table presents typical parameters; specific conditions for this compound may vary based on the sample matrix and instrumentation.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography, has become an indispensable tool for suspect and non-targeted screening of this compound and other PFAS. selectscience.netnih.gov Unlike targeted LC-MS/MS, which looks for specific compounds, HRMS provides accurate mass measurements that can help in the tentative identification of a broader range of known and unknown PFAS. selectscience.net This is crucial as there are thousands of different PFAS compounds, and new ones are continually being discovered. thermofisher.com

Workflows for suspect screening often involve creating a database of potential PFAS compounds, including this compound, and then searching the high-resolution mass spectral data for matches based on accurate mass. nih.govproceedings.science Non-targeted analysis goes a step further by attempting to identify unknown compounds without a pre-existing list, using techniques like Kendrick mass defect analysis and examining fragmentation patterns. thermofisher.com The high resolving power of instruments like the Orbitrap or Q-Tof helps to distinguish PFAS compounds from isobaric interferences in complex samples. selectscience.netresearchgate.net

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analysis

To capture the full extent of PFAS contamination, including compounds like this compound and its precursors, methods that measure the total amount of fluorine in a sample have been developed.

Total Organic Fluorine (TOF) analysis measures the total amount of fluorine in a sample that is covalently bonded to organic compounds. qa-group.comifpmag.com This is typically achieved through combustion ion chromatography (CIC), where the sample is combusted at high temperatures to break the strong carbon-fluorine bonds, and the resulting hydrogen fluoride (B91410) is measured by ion chromatography. ifpmag.comresearchgate.net TOF serves as a comprehensive indicator of fluorine contamination. qa-group.com

Extractable Organic Fluorine (EOF) is a subset of TOF and refers to the fraction of organic fluorine that can be extracted from a sample using a solvent. norden.orgqa-group.com This method provides an indication of the amount of bioavailable or mobile PFAS. The analysis of EOF also often utilizes combustion ion chromatography. researchgate.netqa-group.com Both TOF and EOF are valuable screening tools; if high levels are detected, further targeted analysis is often performed to identify the specific PFAS present. eurofins.com

Table 2: Comparison of Sum Parameter Analyses

| Parameter | Description | Common Analytical Technique |

|---|---|---|

| Total Organic Fluorine (TOF) | Measures the sum of all organic fluorine compounds in a sample. qa-group.comnorden.org | Combustion Ion Chromatography (CIC) ifpmag.comresearchgate.net |

| Extractable Organic Fluorine (EOF) | Measures the portion of organic fluorine that can be extracted from a sample. norden.orgqa-group.com | Solvent Extraction followed by CIC researchgate.netqa-group.com |

Total Oxidizable Precursor (TOP) Assay Methodologies

Many polyfluorinated compounds, which are not typically included in targeted analyses, can transform into persistent perfluoroalkyl acids (PFAAs) like this compound in the environment. The Total Oxidizable Precursor (TOP) assay is a method designed to quantify these precursor compounds. nih.govcswab.orgalsenvironmental.co.uk

The TOP assay involves oxidizing a sample, usually with hydroxyl radicals generated from heat-activated persulfate under basic conditions. norman-network.neteurofins.de This process converts the oxidizable precursors into stable PFAAs that can then be quantified using standard LC-MS/MS methods. nih.govcswab.org By comparing the concentrations of PFAAs before and after oxidation, researchers can estimate the concentration of the "hidden" PFAA precursors in the original sample. waters.compacificrimlabs.com This method provides a more complete picture of the potential for PFAA formation from a given sample. nih.govwaters.com

Novel and Emerging Analytical Approaches for this compound

Research into new and faster methods for detecting PFAS is ongoing, with a focus on field-portable and rapid screening tools.

Optical-based detection methods are an emerging area in PFAS analysis. mdpi.com These methods often rely on the interaction of PFAS with a sensor surface, leading to a change in an optical signal. One such technique involves fluorescence probes. mdpi.comrsc.org These probes can be designed to selectively bind to PFAS like this compound, causing a change in their fluorescence intensity, which can be measured to determine the concentration of the analyte. mdpi.com Another approach is the use of surface plasmon resonance (SPR) sensors, where the binding of PFAS to a sensor chip alters the refractive index at the surface, which is detected as a change in the resonance angle of light. nih.gov While still in development for routine PFAS analysis, these optical methods hold promise for rapid, sensitive, and potentially portable detection systems. mdpi.comnih.gov

Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy

Particle-Induced Gamma-ray Emission (PIGE) spectroscopy is a powerful and non-destructive nuclear reaction analysis technique used for the quantification of total fluorine content in various samples. researchgate.nettamu.eduwikipedia.org This method serves as a rapid and effective screening tool for identifying the presence of per- and polyfluoroalkyl substances (PFAS), including this compound, by measuring the total fluorine concentration, which often acts as a surrogate for the total PFAS content. researchgate.netperforce3-itn.eu The technique involves bombarding a sample with a high-energy proton beam, typically from a small particle accelerator. union.edu When the protons collide with fluorine-19 (¹⁹F) nuclei in the sample, the nuclei are excited to a higher energy state. union.edu As they de-excite, they emit gamma rays at specific energies (e.g., 110 keV and 197 keV) that are characteristic of fluorine. tamu.edu

The intensity of the emitted gamma rays is directly proportional to the number of fluorine atoms present in the sample, allowing for quantitative analysis. researchgate.netunion.edu A significant advantage of PIGE is its speed and minimal sample preparation requirements, especially for solid materials. tamu.eduperforce3-itn.eu Analysis can often be performed in minutes, making it suitable for high-throughput screening of hundreds of samples per day. perforce3-itn.eu

For liquid samples, such as water, a pre-concentration step is typically required. perforce3-itn.eu This is commonly achieved using solid-phase extraction (SPE) technology, where the water sample is passed through a cartridge that captures the PFAS. clu-in.org The SPE cartridge itself is then analyzed by PIGE. clu-in.org This approach allows for the detection of fluorine in the parts-per-trillion range in aqueous samples. clu-in.org While PIGE is highly sensitive for total fluorine, a key limitation is its inability to distinguish between organic fluorine (from PFAS like this compound) and inorganic fluorine, or to identify individual PFAS compounds. researchgate.net Therefore, it is primarily used as a screening method to identify samples that may require further, more detailed analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clu-in.org

Table 1: Key Characteristics of PIGE Spectroscopy for Fluorine Analysis

| Feature | Description | Reference(s) |

|---|---|---|

| Principle | A proton beam excites ¹⁹F nuclei, which then emit characteristic gamma rays upon de-excitation. | union.edu, tamu.edu |

| Measurement | Quantifies total fluorine content, which serves as a surrogate for total PFAS. | perforce3-itn.eu, researchgate.net |

| Speed | Rapid analysis, typically a few minutes per sample. | perforce3-itn.eu, clu-in.org |

| Sample Prep (Solids) | Minimal preparation required. | perforce3-itn.eu |

| Sample Prep (Liquids) | Requires pre-concentration, often via Solid Phase Extraction (SPE). | clu-in.org |

| Nature | Non-destructive. | researchgate.net, clu-in.org |

| Primary Use | High-throughput screening of environmental samples and consumer products. | perforce3-itn.eu, aiche.org |

| Limitation | Cannot differentiate between specific PFAS compounds or between organic and inorganic fluorine. | researchgate.net |

Sample Preparation and Extraction Protocols for Diverse Environmental Matrices

The accurate quantification of this compound in environmental samples is highly dependent on effective sample preparation and extraction protocols that isolate the target analyte from complex matrices. These protocols are designed to concentrate the analyte and remove interfering substances prior to instrumental analysis. epa.govwell-labs.com The choice of method varies based on the sample matrix, such as water, soil, or sediment.

For aqueous matrices like groundwater, surface water, and wastewater, Solid Phase Extraction (SPE) is the most widely adopted technique. researchgate.netchromatographyonline.com U.S. EPA Method 1633, for instance, details the extraction of PFAS from aqueous samples by passing them through an SPE cartridge. well-labs.comserdp-estcp.mil Weak Anion Exchange (WAX) cartridges are commonly used, as they have a selective affinity for anionic compounds like this compound, especially for capturing short-chain PFAS. chromatographyonline.com The general procedure involves conditioning the SPE cartridge, loading the water sample, washing the cartridge to remove interferences, and finally eluting the concentrated PFAS with a solvent, typically methanol containing ammonium hydroxide. epa.govchromatographyonline.com

For solid matrices such as soil, sediment, and biosolids, the extraction process is more complex. It typically begins with solvent extraction. researchgate.net As outlined in EPA Method 1633, the sample is first spiked with isotopically labeled standards, followed by extraction with a basic methanol solvent. well-labs.com This initial extract then undergoes a series of cleanup steps to remove co-extracted matrix components that could interfere with analysis. serdp-estcp.mil These cleanup steps often involve techniques like SPE and treatment with graphitized carbon to remove lipids and other organic matter. researchgate.netserdp-estcp.mil Care must be taken throughout the entire process to avoid contamination, as PFAS are ubiquitous in many laboratory materials. researchgate.net

Table 2: Summary of Extraction Protocols for this compound in Environmental Matrices

| Matrix Type | Primary Extraction Method | Key Steps | Common Sorbents/Solvents | Reference(s) |

|---|---|---|---|---|

| Aqueous (Drinking, Ground, Surface Water) | Solid Phase Extraction (SPE) | 1. Cartridge Conditioning2. Sample Loading3. Washing4. Elution | Polystyrene-divinylbenzene (PSDVB), Weak Anion Exchange (WAX), Methanol, Ammonium Hydroxide | itrcweb.org, chromatographyonline.com, epa.gov |

| Solid (Soil, Sediment) | Solvent Extraction followed by Cleanup | 1. Solvent Extraction (e.g., ultrasonication)2. Extract Cleanup (dSPE or SPE)3. Carbon Polishing | Methanol, Acetonitrile, Dispersive Solid Phase Extraction (dSPE) with graphitized carbon | serdp-estcp.mil, researchgate.net, well-labs.com |

| Biosolids/Tissue | Solvent Extraction with advanced cleanup | 1. Alkaline Digestion/Extraction (Potassium Hydroxide/Acetonitrile)2. Methanol Extraction3. SPE and Carbon Cleanup | Potassium Hydroxide, Acetonitrile, Methanol | serdp-estcp.mil, well-labs.com, epa.gov |

Quality Assurance, Quality Control, and Method Validation in this compound Analysis

A robust Quality Assurance (QA) and Quality Control (QC) program is fundamental for generating reliable, defensible, and comparable data in the analysis of this compound. epa.govepa.gov QA encompasses the management and oversight activities that occur at all stages of the analytical process, while QC refers to the specific operational techniques and activities performed to ensure data quality. epa.gov Method validation is a critical component, demonstrating that an analytical method is suitable for its intended purpose. ida.org

Validation is often conducted through single-laboratory and multi-laboratory validation studies. serdp-estcp.milida.org These studies establish key performance characteristics of the method, such as accuracy, precision, sensitivity, and specificity for target analytes like this compound in various matrices. serdp-estcp.mil For example, EPA Method 1633 was developed through a rigorous validation process involving multiple laboratories to establish its performance across aqueous, solid, and tissue samples. serdp-estcp.mil

The QC process involves the routine analysis of specific samples to monitor and document analytical performance. Key QC elements include:

Method Blanks: These are samples of a reference matrix (e.g., PFAS-free water) that are processed and analyzed exactly like field samples. epa.gov They are used to check for contamination introduced during the sample preparation and analysis process. epa.gov

Isotope Dilution: This is a preferred quantification technique where known amounts of isotopically labeled analogues of the target compounds (e.g., ¹³C-perfluoroundecane) are added to every sample before extraction. epa.govwell-labs.com These labeled standards behave similarly to the native analytes throughout the extraction and analysis, allowing for accurate correction of any analyte losses and matrix effects.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): These are field samples fortified with a known concentration of target analytes before extraction. epa.gov They are used to assess the method's accuracy (recovery) and precision (reproducibility) in a specific sample matrix. epa.gov However, in isotope dilution methods, the use of MS/MSD is often considered less critical because the labeled compounds provide performance data for every sample. well-labs.com

Laboratory Control Samples (LCS): A reference matrix spiked with a known concentration of analytes, used to monitor the performance of the entire analytical system, independent of matrix effects.

Inter-laboratory Trials: Participation in these trials, such as the one used to validate the ISO 21675 method, helps ensure a laboratory's results are comparable to those of other labs and demonstrates a high level of proficiency. nih.gov

Acceptance criteria, or performance limits, are established for these QC measures to ensure that the data generated meets the project's quality objectives. epa.gov

Table 3: Key Quality Assurance/Quality Control (QA/QC) Components in this compound Analysis

| QC Component | Purpose | Typical Frequency | Reference(s) |

|---|---|---|---|

| Method Blank | To assess laboratory contamination during sample processing. | One per extraction batch (max 20 samples). | epa.gov |

| Isotope Dilution Standards | To quantify native analytes and correct for matrix effects and recovery losses. | Added to every sample. | epa.gov, well-labs.com |

| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | To evaluate method accuracy and precision in a specific sample matrix. | Typically one pair per batch or as required by project. | epa.gov, epa.gov |

| Laboratory Control Sample (LCS) | To monitor the performance of the analytical method independent of the sample matrix. | One per extraction batch. | epa.gov |

| Method Validation | To confirm that the analytical method is fit for its intended purpose. | Performed before method implementation and after significant changes. | ida.org, serdp-estcp.mil |

| Inter-laboratory Comparison | To assess data comparability and laboratory proficiency. | Periodically. | nih.gov |

Theoretical and Computational Modeling of Perfluoroundecane Environmental Behavior

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is instrumental in elucidating reaction mechanisms at the molecular level by calculating parameters like bond dissociation energies, activation energies, and reaction pathways. frontiersin.org While specific DFT studies focusing exclusively on the reaction mechanisms of perfluoroundecane are not abundant in publicly available literature, the principles are well-established through research on other perfluoroalkyl carboxylic acids (PFCAs).

DFT calculations have been applied to understand the degradation of PFCAs, a crucial aspect of their environmental persistence. For shorter-chain PFCAs, studies have suggested that thermal decomposition mechanisms can include HF elimination. researchgate.net For instance, research on perfluoropropionic acid has explored degradation pathways to yield products like carbon monoxide and trifluoroacetyl fluoride (B91410). researchgate.net DFT has also been a key tool in investigating the electrochemical oxidation of PFAS, a promising remediation technology. frontiersin.org These studies explore mechanisms such as direct electron transfer, decarboxylation, and subsequent radical reactions. frontiersin.org

The insights gained from DFT studies on other PFCAs can be extrapolated to hypothesize the behavior of this compound. The strong carbon-fluorine bond, a hallmark of all PFAS, is the primary reason for their chemical stability, a property that DFT calculations can quantify. By modeling the reaction coordinates for potential degradation pathways, such as oxidation or reduction, DFT can help identify the most energetically favorable routes and the key intermediates, even for complex molecules like this compound. acs.org

Table 1: Key Applications of DFT in Studying PFAS Degradation Mechanisms

| DFT Application | Description | Relevance to this compound |

|---|---|---|

| Bond Dissociation Energy Calculation | Determines the energy required to break specific chemical bonds. | Quantifies the high stability of the C-F bonds in the perfluoroalkyl chain, explaining its persistence. |

| Activation Energy Calculation | Calculates the minimum energy required to initiate a chemical reaction. | Predicts the feasibility of different degradation pathways (e.g., thermal, chemical, electrochemical). |

| Reaction Pathway Mapping | Identifies the sequence of intermediate steps in a chemical transformation. | Elucidates the step-by-step process of potential degradation, including decarboxylation and subsequent reactions. |

| Adsorption Energy Calculation | Determines the energy change when a molecule binds to a surface (e.g., a catalyst or electrode). | Informs the design of remediation technologies by modeling the interaction of this compound with active surfaces. frontiersin.org |

This table is generated based on principles of DFT and its application to PFAS compounds as described in the provided search results.

Molecular Dynamics Simulations for Interfacial and Bulk Properties

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com This technique is particularly useful for understanding the behavior of substances at interfaces (e.g., air-water, sediment-water) and in bulk phases, which is critical for predicting the environmental transport of compounds like this compound.

MD simulations have been employed to study the aggregation behavior of medium- and long-chain PFAS in aquatic environments. mdpi.com These simulations have shown that such compounds can spontaneously form aggregates or sub-micelles, a process that can enhance their bioaccumulation potential. mdpi.com The simulations reveal that van der Waals interactions are the primary driving force for this aggregation. mdpi.com For this compound, its long fluorinated tail and polar carboxyl head give it surfactant-like properties, making its interfacial behavior a key determinant of its environmental distribution.

While specific MD simulation data for this compound is limited, studies on similar long-chain PFAS provide valuable insights. For example, simulations have been used to develop accurate force fields for perfluorinated compounds, which are essential for reliable predictions of their properties. acs.org These force fields can then be used to calculate properties like interfacial tension, which influences how the substance partitions between different environmental compartments. acs.orgfigshare.com Research on other PFAS has shown that they tend to accumulate at air-water interfaces, which can facilitate their long-range atmospheric transport via sea spray aerosols.

Table 2: Properties of Perfluorinated Compounds Investigated by Molecular Dynamics

| Property | Description | Significance for this compound |

|---|---|---|

| Interfacial Tension | The energy required to increase the surface area of an interface between two phases. | Influences partitioning at air-water and oil-water interfaces, affecting transport and bioavailability. acs.org |

| Aggregation Behavior | The tendency of molecules to cluster together in a solution. | Can lead to the formation of micelles or sub-micelles in water, impacting transport and interaction with biological systems. mdpi.com |

| Solvation Free Energy | The energy change associated with dissolving a solute in a solvent. | Helps predict the water solubility of this compound and its partitioning into organic matter. acs.org |

| Molecular Orientation at Interfaces | The preferred alignment of molecules at an interface. | Affects surface properties and interactions with other substances at interfaces. |

This table is generated based on the application of MD simulations to PFAS compounds as described in the provided search results.

Environmental Fate and Transport Modeling of this compound

Environmental fate and transport models are computational tools that simulate the movement and transformation of chemicals in the environment. These models integrate the physicochemical properties of a substance with environmental parameters to predict its distribution in air, water, soil, and biota.

For PFAS like this compound, models such as SimpleBox can be used to estimate their long-range transport potential and persistence. novamechanics.comresearchgate.net The SimpleBox4Planet model, for instance, includes this compound in its library of substances, allowing for simulations of its environmental fate. novamechanics.com These models typically require input parameters such as vapor pressure, water solubility, and partition coefficients (e.g., octanol-water partition coefficient, Kₒw).

The vapor pressure of perfluoroundecanoic acid has been measured, which is a critical parameter for assessing its potential for volatilization and atmospheric transport. itrcweb.org The partitioning behavior of PFAS is complex; due to their surfactant nature, they can accumulate at interfaces, a process not fully captured by simple partitioning coefficients like Kₒw. oup.com Therefore, advanced models are being developed to better account for these unique properties. nih.gov

Table 3: Key Physicochemical Properties for Environmental Fate Modeling of this compound

| Property | Value/Description | Importance in Modeling | Source |

|---|---|---|---|

| Chemical Name | Perfluoroundecanoic acid (PFUnA) | Identification | novamechanics.comitrcweb.org |

| Vapor Pressure | Measured values are available for the acidic form. | Determines potential for volatilization from soil and water surfaces. | itrcweb.org |

| Water Solubility | Generally low, decreases with increasing chain length. | Affects concentration in aqueous phases and transport in surface and groundwater. | acs.org |

| Octanol-Air Partition Coefficient (Kₒₐ) | High, indicating a tendency to partition from air to organic phases. | Used to model atmospheric deposition and partitioning into soil organic matter and vegetation. | |

| Octanol-Water Partition Coefficient (Kₒw) | High, but its use is complicated by the substance's anionic and surfactant properties at environmental pH. | Traditionally used to predict bioaccumulation and sorption to organic carbon. oup.com |

This table contains information synthesized from the search results, noting that specific values for all parameters for this compound were not available in the provided snippets.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. fiu.edu These in silico tools are valuable for predicting the potential toxicity and behavior of chemicals like this compound, especially when experimental data is scarce. nih.gov

QSAR models have been developed to predict various endpoints for PFAS, including their binding affinity to proteins like human serum albumin (HSA). nih.gov One such study included perfluoroundecanoic acid (PFUnDA) and modeled its binding affinity, which is a key factor in its toxicokinetics. nih.gov The results indicated that PFUnDA has a high binding affinity to HSA. nih.gov

Another application of in silico modeling is the prediction of toxicokinetic parameters, such as elimination half-life. A machine learning model has been developed to estimate the half-lives of various PFAS in different species. nih.gov This model correctly predicted a very long half-life for perfluoroundecanoic acid in humans, which is consistent with observational data showing its persistence in the human body. nih.gov These models often use molecular descriptors related to size, polarity, and hydrogen bonding capacity to make predictions. fiu.edu

Table 4: In Silico Predictions for Perfluoroundecanoic Acid (PFUnDA)

| Endpoint | Model Type | Predicted Outcome for PFUnDA | Significance | Source |

|---|---|---|---|---|

| Binding Affinity to Human Serum Albumin (HSA) | Regression-based QSAR | High binding affinity | Indicates potential for long retention time in the body and distribution via the bloodstream. | nih.gov |

| Toxicokinetic Half-Life | Machine Learning (Random Forest) | Longest bin (>60 days, median 3.3 years) | Consistent with observed persistence in humans and highlights its potential for bioaccumulation. | nih.gov |

| Bioconcentration Potential | QSAR | Increases with carbon chain length | Suggests high potential for accumulation in aquatic organisms from water. | researchgate.net |

This table presents data for Perfluoroundecanoic Acid from QSAR and machine learning models as reported in the search results.

Remediation and Treatment Technologies for Perfluoroundecane Contamination

The remediation of perfluoroundecane (PFUnDA) from environmental matrices presents a significant challenge due to its chemical stability and persistence. Research into effective treatment technologies is ongoing, with a primary focus on aqueous phase treatment and the remediation of contaminated soil and sediment.

Material Science and Applied Chemistry Research Involving Perfluoroundecane and Its Derivatives

Investigations into Surface Chemistry and Interfacial Phenomena of Fluorinated Materials

The unique properties of fluorinated surfaces, such as low surface energy, low friction coefficient, and both hydrophobicity and oleophobicity, are derived from the carbon-fluorine bond. Research in this area often focuses on how the introduction of perfluoroalkyl chains, such as those from perfluoroundecane, influences the surface and interfacial behavior of materials. These properties are critical for applications in microelectronics, and anti-fouling and anti-fogging coatings.

Studies have shown that incorporating perfluoroalkyl groups into polymers significantly lowers the polymer's surface energy. For instance, research on copolymers of perfluoroalkyl methacrylate (B99206), where the perfluoroalkyl group is derived from 1H,1H-perfluoroundecane-1-ol, demonstrates this effect. The orientation of these fluorinated side chains at the surface, often perpendicular to the substrate, is key to achieving ultra-low surface tensions. nih.gov This preferential orientation, or segregation, of the fluorinated moieties to the air-interface is a thermodynamically driven process. acs.org

Table 1: Investigated Properties of Fluorinated Materials

| Property Investigated | Material/Method | Key Findings |

| Surface Energy | Copolymers of perfluoroalkyl methacrylate (including from 1H,1H-perfluoroundecane-1-ol) | Introduction of perfluoroalkyl groups significantly lowers polymer surface energy. mdpi.com |

| Surface Orientation | Polymers with pendant perfluoroalkyl groups | Fluorinated side chains preferentially orient towards the surface, an intra-molecular segregation. nih.gov |

| Interfacial Adsorption | Per- and polyfluoroalkyl substances (PFAS) at the air-water interface | PFAS spontaneously accumulate at the air-water interface, a key mechanism for many applications. osti.gov |

This compound in the Development and Study of Novel Fluorinated Surfactants

Fluorinated surfactants are known for their high surface activity, thermal stability, and chemical stability, often outperforming their non-fluorinated counterparts at lower concentrations. researchgate.net Historically, perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA) were dominant, but concerns over their environmental persistence have driven research into alternatives. sioc-journal.cn This has led to the development of novel fluorinated surfactants, including those with different chain lengths and structures, to find effective and less persistent replacements. rsc.org

The synthesis of new surfactants often involves modifying the hydrophobic perfluorinated chain or the hydrophilic head group. For example, research has explored the creation of branched fluorinated surfactants to reduce bioaccumulation potential. mdpi.comsioc-journal.cn One approach involves using perfluoro-2-methyl-2-pentene (B72772) as a starting material to introduce branched structures. mdpi.com While direct evidence of this compound being a primary feedstock in large-scale commercial synthesis of novel surfactants is not prominent in the provided results, the principles of surfactant design suggest that varying the length of the perfluoroalkyl chain, such as using an undecane (B72203) (C11) backbone, is a key strategy in tuning surfactant properties. For instance, perfluorooctanoic acid has been used as a hydrophobic component in the synthesis of new polymerizable fluorocarbon amphiphiles. dtic.mil The development of PFAS-free surfactants that can rival the performance of traditional fluorosurfactants is an active area of research, with some new products demonstrating the ability to reduce surface tension to levels comparable to or better than their fluorinated predecessors. sunchemical.com

Table 2: Approaches in Novel Surfactant Development

| Development Approach | Starting Material Example | Objective |

| Branched Fluorinated Surfactants | Perfluoro-2-methyl-2-pentene | Reduce bioaccumulation potential while maintaining surface activity. mdpi.com |

| Polymerizable Fluorocarbon Amphiphiles | Perfluorooctanoic acid | Create reactive surfactants for incorporation into polymer systems. dtic.mil |

| PFAS-Free Surfactants | Proprietary (non-disclosed) | Achieve performance of fluorosurfactants without using PFAS. sunchemical.com |

Research on this compound in Polymer Systems and Coatings

Fluorinated polymers are highly valued for their durability, chemical and thermal stability, and low surface energy, making them ideal for protective coatings. rsc.org The introduction of perfluoroalkyl side chains into a polymer backbone is a common strategy to impart these desirable surface properties to less expensive bulk materials. acs.org Research has shown that even small amounts of fluorinated components can migrate to the surface of a coating, creating a fluorine-rich top layer. acs.org

This compound derivatives have been used in the synthesis of such polymers. Specifically, 1H,1H-perfluoroundecane-1-ol has been used to synthesize 1H,1H-perfluoroundecyl methacrylate, a monomer that can be polymerized to create fluorinated polymers. nih.govmdpi.com These polymers, with their long perfluoroalkyl side chains, are expected to exhibit pronounced ordering behavior and low surface energies. rsc.org The goal is to create surfaces that are highly repellent to both water and oil.

The effectiveness of these coatings is often evaluated by measuring their contact angles with various liquids. researchgate.net For fluorinated polymers, there is a correlation between the fluorine density in the outermost atomic layer and the surface energy. mdpi.com Research into fluorinated coatings is also exploring cross-linking strategies to create durable and resistant water- and oil-repellent finishes, which is particularly important for applications like textiles that undergo washing. uq.edu.au While there is a trend towards developing fluorine-free coatings, the performance of fluorinated systems remains a benchmark. researchgate.net

Table 3: Research Focus in Fluorinated Polymer Systems and Coatings